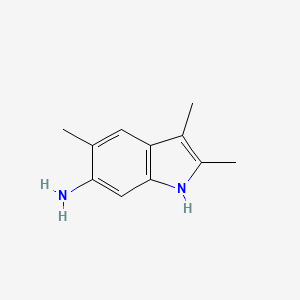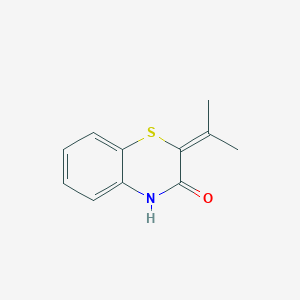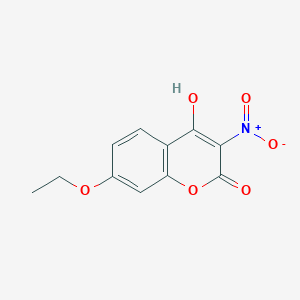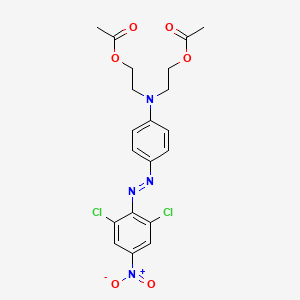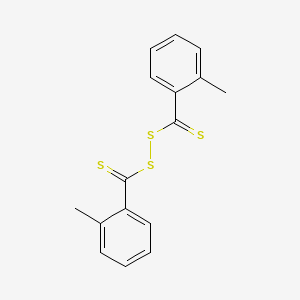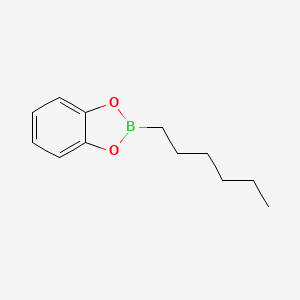
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol is a bromophenol derivative known for its significant biological activities. This compound is often isolated from marine red algae, particularly from the species Rhodomela confervoides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol typically involves multiple steps, including bromination, reduction, and Friedel-Crafts reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compounds into less brominated or debrominated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mécanisme D'action
The primary mechanism by which 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol exerts its effects is through the inhibition of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes management . The molecular targets and pathways involved include the insulin receptor and downstream signaling molecules such as IRS1/2 and Akt .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol: This compound is a synthetic analogue with similar biological activities.
3-Bromo-4-(3-bromo-4,5-dihydroxybenzyl)-5-(ethoxymethyl)-benzene-1,2-diol: Another bromophenol derivative with comparable properties.
Uniqueness
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol stands out due to its specific substitution pattern and the presence of ethoxymethyl groups, which confer unique chemical and biological properties. Its potent inhibition of PTP1B and potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
54502-93-1 |
|---|---|
Formule moléculaire |
C9H10Br2O3 |
Poids moléculaire |
325.98 g/mol |
Nom IUPAC |
3,4-dibromo-5-(ethoxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10Br2O3/c1-2-14-4-5-3-6(12)9(13)8(11)7(5)10/h3,12-13H,2,4H2,1H3 |
Clé InChI |
KEOOZBGAPIEERQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=CC(=C(C(=C1Br)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






